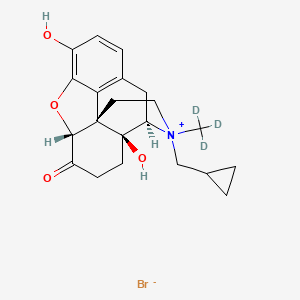

Methylnaltrexone D3 (Bromide)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methylnaltrexone Bromide is a medication used to treat constipation caused by opioids (narcotic pain medicines), in adults with long-lasting pain that is not caused by cancer, or in patients with long-lasting pain caused by a previous cancer or its treatment who do not need weekly increases in opioid dosage . It is a peripheral mu-opioid receptor antagonist that cannot cross the blood-brain barrier . It reverses many opioid side-effects without interfering with pain relief .

Molecular Structure Analysis

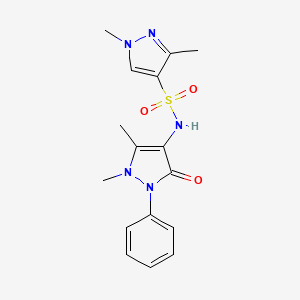

Methylnaltrexone Bromide has a molecular formula of C21H26BrNO4 . Its average mass is 436.339 Da and its monoisotopic mass is 435.104523 Da .Chemical Reactions Analysis

Methylnaltrexone Bromide is a peripheral acting mu-opioid receptor antagonist . It acts on the gastrointestinal tract to decrease opioid-induced constipation without producing analgesic effects or withdrawal symptoms . It is also a weak CYP2D6 inhibitor .Physical And Chemical Properties Analysis

Methylnaltrexone Bromide has a molecular formula of C21H26BrNO4 . Its average mass is 436.34 . It is a quaternary derivative of naltrexone . Attaching the methyl group to the amine of naltrexone forms Methylnaltrexone, a compound with greater polarity and lower lipid solubility than naltrexone .科学的研究の応用

Pharmacokinetics and Tolerance

Methylnaltrexone bromide (methylnaltrexone) is a quaternary opioid antagonist with limited ability to cross the blood-brain barrier. It has shown potential in reversing peripheral side effects of opioids like decreased gastrointestinal motility, without affecting the central analgesic effects. A study demonstrated methylnaltrexone's safety and tolerance in healthy humans at various doses, highlighting its potential as a clinically useful compound for preventing and treating opioid-induced side effects (Foss et al., 1997).

Opioid-Induced Constipation Treatment

Methylnaltrexone has been effective in treating opioid-induced constipation (OIC). It acts as a selective peripheral Mu-receptor antagonist, allowing it to alleviate constipation without interfering with central opioid analgesia or precipitating opioid withdrawal (Abarca et al., 2010); (Licup & Baumrucker, 2011); (Meerveld & Standifer, 2008).

Pharmacokinetic Behavior

Studies show that methylnaltrexone has high bioavailability after subcutaneous administration, a terminal half-life of approximately 8–9 hours, minimal metabolism, and elimination through renal and non-renal routes, making it predictable and effective for clinical use in treating OIC in patients with advanced medical illness (Rotshteyn et al., 2011).

Molecular Structure Analysis

The molecular structure of methylnaltrexone bromide, described as (3R,4R,4aS,7aR,12bS)-3-Cyclopropylmethyl-4a,9-dihydroxy-3-methyl-7-oxo-2,3,4,4a,5,6,7,7a-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium bromide, was investigated, contributing to a better understanding of its chemical properties and potential applications (Chen et al., 2012).

Clinical Effectiveness in Advanced Illness

Methylnaltrexone bromide is widely recognized for its efficacy and safety in treating OIC in adults with advanced illness undergoing palliative care, with both subcutaneous injection and oral dosage forms available. However, more evidence is needed in specific populations such as pregnant women, pediatrics, and the elderly (Mozaffari et al., 2018).

将来の方向性

特性

IUPAC Name |

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-(trideuteriomethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4.BrH/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13;/h4-5,12,16,19,25H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21-,22?;/m1./s1/i1D3; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGIYSGOEZJNBE-NJKPUNJJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylnaltrexone D3 (Bromide) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3000524.png)

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3000526.png)

![N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide](/img/structure/B3000528.png)

![1-(2,5-Dimethoxyphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3000529.png)

![N'-(6-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B3000537.png)

![5-((2-chloro-6-fluorobenzyl)thio)-2-ethyl-6-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3000542.png)

![(2S)-4-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoic acid](/img/structure/B3000543.png)